1'-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4'-piperidine]
描述
属性
IUPAC Name |
1'-(4-ethylphenyl)sulfonylspiro[3,4-dihydrochromene-2,4'-piperidine] | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-2-17-7-9-19(10-8-17)26(23,24)22-15-13-21(14-16-22)12-11-18-5-3-4-6-20(18)25-21/h3-10H,2,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWGPEJPMDMTSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CCC4=CC=CC=C4O3)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 1’-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4’-piperidine] typically involves the formation of the spirocyclic structure through condensation and cyclization reactions. The preparation methods can be categorized into synthetic routes and industrial production methods:
Synthetic Routes
Condensation and Cyclization: The spirocyclic structure is formed by the simultaneous reactions of condensation and cyclization.
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the spirocyclic compound.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize waste .
化学反应分析
1’-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4’-piperidine] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions, as well as the major products formed, are as follows:
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .
科学研究应用
Medicinal Chemistry Applications
1'-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4'-piperidine] has shown promise in several therapeutic areas:
- Anticancer Activity : Compounds with similar spirocyclic structures have been reported to exhibit anticancer properties. The sulfonyl group may enhance the compound's ability to interact with biological targets involved in cancer progression .
- Anti-inflammatory Effects : Research indicates that derivatives of this compound can act as anti-inflammatory agents, potentially useful in treating conditions characterized by inflammation .
- Antidiabetic Properties : The compound may also play a role in managing diabetes through mechanisms involving insulin modulation .
Biological Research Applications
In addition to its therapeutic potential, this compound is utilized in biological research to investigate:
- Mechanisms of Action : Understanding how 1'-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4'-piperidine] interacts with specific molecular targets is crucial for drug design. Studies focus on its binding affinity and efficacy at various biological receptors .
- Structure-Activity Relationships (SAR) : Research into SAR helps identify the effects of structural modifications on the compound's biological activity. This knowledge is essential for optimizing drug candidates .
作用机制
The mechanism of action of 1’-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
Table 1: Substituent-Driven Activity of Spiro[chroman-2,4'-piperidine] Derivatives
Key Observations :
- Sulfonyl Groups : The 4-ethylphenylsulfonyl group in the target compound enhances cytotoxicity (IC₅₀ = 0.31–5.62 μM) compared to bulkier substituents like trimethoxyphenyl (IC₅₀ = 18.77–47.05 μM), likely due to improved membrane permeability and target engagement .
- Piperidine Substitutions : N-Benzyl or N-(napht-1-yl)ethyl groups on the piperidine ring shift pharmacological activity toward σ1 or α1 receptors, respectively, highlighting the role of nitrogen substituents in target specificity .
- Carbonyl Linkers: Quinoline-4-carbonyl or indole-6-carbonyl groups at the 1'-position (e.g., in ACC inhibitors) enable interactions with enzymatic active sites, underscoring the importance of aromatic stacking and hydrogen bonding .
Structure-Activity Relationships (SAR)
- Chroman Ring Modifications : Electron-withdrawing groups (e.g., halogens) at the 6- or 7-positions of the chroman ring improve metabolic stability but may reduce solubility .
- Piperidine Conformation : The spirocyclic architecture enforces a chair conformation in the piperidine ring, optimizing binding pocket complementarity in enzyme targets .
- Sulfonyl vs. Carbonyl : Sulfonyl groups enhance cytotoxicity, while carbonyl groups favor enzyme inhibition, reflecting divergent mechanisms of action .
生物活性
1'-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4'-piperidine] is a unique compound characterized by its spirocyclic structure that integrates a chroman moiety with a piperidine ring. The presence of a sulfonyl group attached to a 4-ethylphenyl ring enhances its chemical reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's structure is defined by the following features:
- Spirocyclic Framework : Combines chroman and piperidine rings.
- Sulfonyl Group : Contributes to the compound's reactivity and interaction with biological targets.
The structural formula can be represented as follows:
Pharmacological Properties
Research indicates that derivatives of spiro[chromane-2,4'-piperidine] exhibit various pharmacological activities, including:
- Anticancer Activity : Compounds with similar structures have shown potential in inhibiting cancer cell growth.
- Anti-inflammatory Effects : The sulfonyl group may contribute to anti-inflammatory properties by modulating inflammatory pathways.
- Antitubercular Activity : Some derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis.
The biological activity of 1'-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4'-piperidine] can be attributed to several mechanisms:
- G-Protein-Coupled Receptor Modulation : The compound has been identified as a G-protein-coupled receptor (GPCR) agonist, influencing various signaling pathways crucial for cell communication and response.
- Nucleophilic Substitution Reactions : The sulfonyl group participates in nucleophilic substitutions, allowing the compound to interact with different biological targets.
- Regulation of Signaling Pathways : It may affect pathways such as NF-κB and PI3K/Akt, which are vital in cancer progression and inflammation.
Anticancer Activity
A study on spiro[chromane-2,4'-piperidine] derivatives demonstrated significant cytotoxic effects against various cancer cell lines. Specifically, compounds exhibiting modifications similar to 1'-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4'-piperidine] showed IC50 values in the micromolar range, indicating promising anticancer potential .
Anti-inflammatory Effects
In vitro assays have shown that compounds with the spirocyclic structure can inhibit nitric oxide production in macrophages, suggesting anti-inflammatory properties. This activity was linked to the modulation of pro-inflammatory cytokines .
Comparative Analysis
To better understand the unique properties of 1'-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4'-piperidine], it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromospiro[chroman-2,4'-piperidin]-4-one | Bromine substitution | Potential anticancer activity |
| tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine]-2,4'-piperidine | Dioxine ring incorporation | Antimicrobial properties |
| 1-Boc-4-(4-Bromobenzoyl)piperidine | Benzoyl substitution | Analgesic properties |
This table highlights how variations in structural features can lead to differing biological activities.
常见问题
Basic Research Question
- Cell Lines : Use cancer cell lines (e.g., MCF-7, HepG2) with IC values determined via MTT assays (48–72 hr exposure) .
- Apoptosis Assays : Measure caspase-3/7 activation and Annexin V/PI staining to quantify apoptotic vs. necrotic cell death .
Methodological Note : Include positive controls (e.g., doxorubicin) and validate results across ≥3 biological replicates.
How does the sulfonyl group influence the compound’s pharmacokinetic properties and target binding?
Advanced Research Question
The sulfonyl group enhances:
- Electrophilicity : Facilitates covalent binding to cysteine residues in target proteins (e.g., kinases), as seen in related sulfonyl fluoride analogs .
- Metabolic Stability : Reduces hepatic clearance by resisting cytochrome P450 oxidation compared to non-sulfonylated analogs .
Data Analysis : Perform molecular docking (e.g., AutoDock Vina) to map sulfonyl interactions with ATP-binding pockets in kinases .
How should researchers address contradictions in cytotoxicity data between studies?
Advanced Research Question
Discrepancies may arise from:
- Assay Conditions : Variability in serum concentration (e.g., 10% FBS vs. serum-free media) affects compound solubility .
- Cell Line Heterogeneity : Use STR profiling to confirm cell line authenticity and compare results across panels (e.g., NCI-60) .
Resolution Strategy : Conduct meta-analyses of published IC values (e.g., 2–15 µM range for spiro[chroman-piperidine] derivatives) and correlate with structural features (e.g., substituents on the ethylphenyl group) .
What SAR (Structure-Activity Relationship) trends are observed in spiro[chroman-piperidine] derivatives?
Advanced Research Question
Key SAR findings include:
- Sulfonyl Position : Para-substitution (4-ethylphenyl) enhances antitumor activity vs. meta/ortho analogs (IC reduced by 30–50%) .
- Spirocyclic Rigidity : Piperidine ring conformation (chair vs. boat) impacts binding to tubulin, with chair forms showing 2-fold higher activity .
Experimental Design : Synthesize analogs with varied sulfonyl substituents (e.g., methoxy, nitro) and assess via tubulin polymerization assays .
How can researchers optimize solubility for in vivo studies without compromising activity?
Advanced Research Question
- Prodrug Strategies : Introduce phosphate or acetyl groups at the chroman 4-oxo position to enhance aqueous solubility (>5 mg/mL) .
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability (e.g., 2-fold increase in plasma AUC) .
Validation : Conduct pharmacokinetic studies in rodent models with LC-MS/MS quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
